Adrenomedullin (1-12), human

Receptor Pharmacology Radioligand Binding Neuropeptide Signaling

Researchers studying adrenomedullin (AM) receptor pharmacology often struggle to source a validated negative control peptide with documented low receptor affinity. AM(1-12) directly addresses this need: • ~250-fold lower AM receptor affinity (IC50 = 0.3 μM) vs. AM(1-52) (IC50 = 1.2 nM), ideal for radioligand binding & cAMP assays. • Vasoinactive in vivo-does not alter arterial pressure, unlike active fragments AM(13-52) & AM(1-52). • Lacks antimicrobial activity, enabling domain-specific functional studies. Supplied lyophilized, ≥95% purity, consistent batch quality for reproducible outcomes.

Molecular Formula C64H100N22O19S
Molecular Weight 1513.68
Cat. No. B1573880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenomedullin (1-12), human
Molecular FormulaC64H100N22O19S
Molecular Weight1513.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenomedullin (1-12), Human: Overview


Adrenomedullin (1-12), human (AM(1-12)) is a synthetic 12-amino acid peptide fragment corresponding to the N-terminal sequence (Tyr1–Arg12) of the full-length 52-residue adrenomedullin (AM(1-52)) [1]. Unlike the full-length peptide, AM(1-12) lacks the intramolecular disulfide bond and C-terminal amidation characteristic of AM(1-52) [1]. In receptor binding assays using [125I]adrenomedullin, AM(1-12) exhibits a markedly reduced affinity (IC50 = 0.3 μM) compared to the parent peptide (IC50 = 1.2 nM), confirming that the N-terminal 12 residues alone are insufficient for high-affinity AM receptor engagement [2].

1 Low-affinity negative control for AM receptor binding assays
2 Vasoinactive control in cardiovascular hemodynamic models
3 N-terminal domain mapping and epitope studies

Adrenomedullin (1-12): Fragment Specificity


Generic substitution among adrenomedullin fragments is not scientifically valid because functional activity is highly dependent on the specific region of the 52-amino acid sequence. The N-terminal fragment AM(1-12) lacks the structural motifs present in the C-terminal and mid-region fragments (e.g., AM(13-52), AM(22-52)) that are essential for high-affinity receptor binding, cAMP stimulation, vasodilation, and antimicrobial activity [1]. Studies demonstrate that AM(1-12) is a poor inhibitor of [125I]adrenomedullin binding (IC50 = 0.3 μM), whereas AM(1-52) binds with high affinity (IC50 = 1.2 nM) [2]. Furthermore, AM(1-12) fails to alter arterial pressure or regional blood flow in vivo, in stark contrast to AM(13-52) and AM(1-52) [3]. Therefore, selecting AM(1-12) versus other AM fragments (e.g., AM(13-52), AM(22-52), or full-length AM(1-52)) dictates entirely different experimental outcomes.

Receptor binding Fragment AM(1-12) shows markedly lower affinity than AM(1-52); may not support receptor activation endpoints.
Vasodilation No vasoactivity observed for AM(1-12), whereas AM(13-52) and AM(1-52) produce dose-dependent decreases.
Antimicrobial AM(1-12) lacks activity against E. coli; C-terminal fragments exhibit potent bactericidal effects.

Adrenomedullin (1-12): Comparative Evidence


AM Receptor Binding vs. AM(1-52) and CGRP

In competition binding assays using [125I]adrenomedullin on human brain membranes, AM(1-12) exhibited an IC50 of 0.3 μM, representing a ~250-fold lower affinity than full-length AM(1-52) (IC50 = 1.2 ± 0.5 nM) [1]. Additionally, AM(1-12) was ~3-fold more potent than the unrelated peptide CGRP (IC50 > 1 μM) in displacing [125I]adrenomedullin binding, though both fragments are considered poor inhibitors relative to AM(1-52) [1].

AM Receptor Binding
Head-to-head
IC50 0.3 μM (vs. AM(1-52) 1.2 nM)
Supports negative control selection for binding assays
~250-fold lower affinity reported in human brain membranes
Receptor Pharmacology Radioligand Binding Neuropeptide Signaling

Pulmonary Vasodilation vs. AM(13-52) and AM(1-52)

In anesthetized cats with elevated pulmonary vasomotor tone (induced by U-46619), intralobar arterial injections of AM(1-12) (10-3,000 ng) produced no change in lobar arterial or systemic arterial pressures [1]. In contrast, both AM(1-52) and AM(13-52) caused dose-dependent decreases in lobar arterial pressure under identical conditions [1].

Pulmonary Vasodilation
Head-to-head
No effect up to 3,000 ng
Vasoinactive in reported cat model
AM(13-52) and AM(1-52) showed dose-dependent vasodilation
Cardiovascular Pharmacology In Vivo Hemodynamics Pulmonary Vasodilation

Antimicrobial Activity vs. C-Terminal Fragments

AM(1-12) exhibited no antimicrobial activity against Escherichia coli, whereas C-terminal fragments AM(13-52) and AM(16-52) were highly active, with minimum inhibitory concentration (MIC) values of 4.9 × 10^-2 μg/ml and 12.5 μg/ml, respectively [1]. Carboxy-terminal fragments were up to 250-fold more active than the full-length AM(1-52) parent molecule [1].

Antimicrobial Activity
Head-to-head
MIC not determinable
Absence of activity reported against E. coli
C-terminal fragments MIC 0.049–12.5 μg/ml
Antimicrobial Peptides Host Defense Bacterial Membrane Disruption

Systemic Hemodynamics vs. AM(1-52) and AM(13-52)

In neonatal piglets, peripheral intravenous injections of AM(1-12) produced no significant change in mean systemic arterial pressure or renal, mesenteric, and hindquarter blood flows [1]. In contrast, AM(1-52) and AM(13-52) significantly decreased mean systemic arterial pressure (e.g., AM(1-52): 57 ± 2 to 42 ± 3 mmHg; AM(13-52): 53 ± 2 to 38 ± 4 mmHg) [1].

Systemic Hemodynamics
Head-to-head
No change in MAP or regional flows
No hemodynamic activity in neonatal piglets
AM(1-52) and AM(13-52) produced significant reductions
Developmental Cardiovascular Physiology Neonatal Hemodynamics Regional Blood Flow

Adrenomedullin (1-12): Applications


Negative Control for AM Receptor Studies

Given its ~250-fold lower affinity for human brain AM receptors compared to full-length AM(1-52) [1], AM(1-12) serves as an ideal negative control or low-affinity reference compound in radioligand binding and cAMP accumulation assays designed to characterize AM receptor pharmacology or screen for novel AM receptor modulators.

Vasoinactive Control in Cardiovascular Research

In experimental models of pulmonary or systemic vasodilation, AM(1-12) can be employed as a vasoinactive control because it does not alter lobar or systemic arterial pressures in vivo, unlike the active fragments AM(13-52) and AM(1-52) [2][3]. This is particularly useful when investigating the specific contribution of C-terminal or mid-region AM sequences to hemodynamic regulation.

N-Terminal vs. C-Terminal Antimicrobial Differentiation

AM(1-12) is a critical tool for antimicrobial studies seeking to differentiate the roles of AM domains, as it completely lacks antimicrobial activity against E. coli, whereas C-terminal fragments exhibit potent bactericidal effects (up to 250-fold more active than the parent peptide) [4].

Epitope Mapping and Structural Biology

The N-terminal specificity of AM(1-12) makes it valuable for mapping antibody epitopes, determining minimal receptor-binding domains, and studying the structural requirements for AM receptor activation, given that the first 12 residues alone are insufficient for high-affinity binding or function [1].

Application
Selection Property
Validation Focus
AM receptor pharmacology studies
Low-affinity N-terminal fragment
Competitive binding assay interpretation
Cardiovascular hemodynamic models
Absence of vasoactive response
Vasoactive peptide domain mapping
Antimicrobial domain mapping
Lack of antimicrobial activity
C-terminal vs N-terminal activity comparison
Structural biology and epitope mapping
N-terminal sequence specificity
AM receptor domain identification

Technical Documentation Hub

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